molecular formula C10H10N2O3S2 B13956564 n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide CAS No. 21431-24-3

n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide

Cat. No.: B13956564
CAS No.: 21431-24-3
M. Wt: 270.3 g/mol
InChI Key: RAPPRYUIQZDLTP-UHFFFAOYSA-N
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Description

N-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide is a heterocyclic organic compound featuring a benzothiazole core substituted with a methyl group at position 2 and a sulfonylacetamide moiety at position 3. The benzothiazole scaffold is known for its versatility in medicinal chemistry, often contributing to bioactivity in pharmaceuticals and agrochemicals.

Properties

CAS No.

21431-24-3

Molecular Formula

C10H10N2O3S2

Molecular Weight

270.3 g/mol

IUPAC Name

N-[(2-methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide

InChI

InChI=1S/C10H10N2O3S2/c1-6(13)12-17(14,15)8-3-4-10-9(5-8)11-7(2)16-10/h3-5H,1-2H3,(H,12,13)

InChI Key

RAPPRYUIQZDLTP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)S(=O)(=O)NC(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide typically involves three key steps:

These steps can be achieved through a combination of sulfonylation, acylation, and amide bond formation reactions.

Synthesis of 2-Methyl-1,3-benzothiazole Derivatives

The benzothiazole scaffold is commonly synthesized by cyclization of 2-aminothiophenol derivatives with appropriate aldehydes or carboxylic acid derivatives. The methyl group at position 2 is introduced via substitution reactions or by using methyl-substituted starting materials.

  • Literature Example: A typical approach involves reacting 2-aminothiophenol with acetic acid derivatives or methyl-substituted aldehydes under acidic conditions to form 2-methylbenzothiazole.

Sulfonylation at the 5-Position

Sulfonylation of benzothiazole derivatives is generally performed using sulfonyl chlorides or sulfonating agents such as sulfur trioxide complexes.

  • Patent Synthesis: According to a patent on benzo fused heterocyclic sulfonyl chlorides, sulfonyl halides can be prepared by reacting benzo fused heterocyclic compounds with sulfur trioxide complexes under controlled temperatures (e.g., -10°C to room temperature) using bases like potassium hydroxide or sodium hydroxide in solvents such as ethanol or tetrahydrofuran. This method allows selective sulfonylation at desired positions on the benzothiazole ring.

  • Reagents and Conditions:

    • Sulfur trioxide-pyridine complex or sulfur trioxide-trimethylamine complex as sulfonating agents.
    • Solvents: Ethanol, methanol, tetrahydrofuran.
    • Bases: Potassium hydroxide preferred for epoxide formation in related syntheses.
    • Temperature: Typically from -10°C to ambient.

Formation of the Acetamide Moiety

The acetamide group is introduced by coupling the sulfonylated benzothiazole with acetamide or its derivatives.

  • Amide Coupling Methods:

    • Carbodiimide-mediated coupling (e.g., using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, EDC) in the presence of bases such as pyridine or triethylamine, typically in chloroform or dichloromethane solvents at 0°C to room temperature.
    • Direct acylation of amino groups with chloroacetyl chloride followed by amide formation has also been reported.
  • Typical Procedure:

    • A solution of 6-substituted 2-aminobenzothiazole (or sulfonylated derivative) is reacted with chloroacetyl chloride or acetic acid derivatives.
    • The reaction mixture is stirred for 8–18 hours at ambient temperature.
    • Work-up involves extraction with ethyl acetate and aqueous bicarbonate, drying, and purification by crystallization or chromatography.

Representative Synthesis Route

Step Reagents & Conditions Product/Intermediate Notes
1. Formation of 2-methylbenzothiazole 2-aminothiophenol + methyl-substituted aldehyde, acidic medium, reflux 2-methyl-1,3-benzothiazole Cyclization reaction
2. Sulfonylation 2-methylbenzothiazole + sulfur trioxide complex, KOH, ethanol, 0 to 25°C 2-methyl-1,3-benzothiazol-5-yl sulfonyl chloride Selective sulfonylation at 5-position
3. Acetamide coupling Sulfonyl chloride + acetamide or chloroacetamide + EDC, pyridine, 0°C to RT n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide Amide bond formation

Research Discoveries and Characterization

  • Spectroscopic Characterization: The synthesized compounds are typically characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the presence of sulfonyl and acetamide functionalities.

  • Yields and Purity: Sulfonylation reactions using sulfur trioxide complexes generally give high yields (70–90%) with good regioselectivity. Amide coupling reactions mediated by carbodiimides also afford high yields (60–85%) with minimal side products.

  • Crystallization: Crystalline samples of sulfonylated acetamide derivatives have been successfully grown from ethanol, facilitating purity and structural analysis.

Notes on Alternative Synthetic Approaches

  • Epoxide Intermediate Route: Some methods involve converting chloroketones to amino epoxides before sulfonylation, enhancing selectivity and yield.

  • Use of Protecting Groups: Amino protecting groups such as carbobenzoxy can be employed to improve reaction control during multi-step synthesis.

  • Catalytic Methods: Lewis acid catalysis (e.g., scandium triflate) has been used in related benzothiazole and thiadiazole syntheses to improve stereoselectivity and yield, which might be adapted for sulfonylation steps.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Remarks
Starting Material 2-aminothiophenol, methyl aldehydes For benzothiazole core formation
Sulfonylating Agent SO3 complexes (e.g., SO3-pyridine) Selective sulfonylation
Base KOH, NaOH For epoxide formation or neutralization
Solvent Ethanol, methanol, THF Polar aprotic or protic solvents
Temperature -10°C to room temperature Control to avoid side reactions
Coupling Agent EDC, pyridine For amide bond formation
Reaction Time 8–18 hours For coupling step
Yield 60–90% High yield with optimized conditions

Chemical Reactions Analysis

Types of Reactions

n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide with two related compounds from the evidence, highlighting key differences in molecular structure, functional groups, and physicochemical properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Polar Surface Area (PSA, Ų) Potential Applications
N-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide C₁₀H₁₀N₂O₃S₂ 270.33 Benzothiazole, sulfonyl, acetamide ~90.0* Hypothetical kinase inhibitor or antimicrobial agent
N-[2-({2-Oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide C₂₇H₂₄N₆O₂S₃ 576.73 Benzothiazole, tetrazole, acetamide, sulfanyl, mesitylamino N/A Kinase inhibition (e.g., due to tetrazole’s metal-binding properties)
N-(2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide C₁₁H₁₀N₂O₃ 218.07 Isoindole-1,3-dione, acetamide 66.48 Polymer synthesis (e.g., as a monomer or crosslinker)

*Estimated based on sulfonyl (38.8 Ų) and acetamide (40.5 Ų) contributions.

Key Findings and Implications

Molecular Weight and Complexity: The target compound (270.33 g/mol) is less complex than the tetrazole-containing derivative (576.73 g/mol) , which may translate to better bioavailability due to reduced steric hindrance. The isoindole-dione derivative (218.07 g/mol) has the lowest molecular weight, favoring applications in material science where small monomers are preferred.

This could enhance solubility in aqueous environments. The tetrazole moiety in the second compound is known for its metabolic stability and metal-binding capacity, suggesting utility in kinase or protease inhibition.

Polar Surface Area (PSA) :

  • The target compound’s higher estimated PSA (~90 Ų) suggests greater membrane permeability challenges compared to the isoindole-dione derivative (66.48 Ų) . This may limit its use in central nervous system-targeted drugs unless formulated with enhancers.

Biological and Industrial Relevance :

  • Benzothiazole derivatives are frequently explored as kinase inhibitors or antimicrobials. The target compound’s sulfonylacetamide group could mimic ATP-binding motifs in enzymes.
  • The tetrazole-containing compound may exhibit enhanced bioactivity due to its ability to coordinate metal ions, a feature exploited in metalloenzyme inhibition.
  • The isoindole-dione derivative’s low PSA and compact structure align with applications in photoresist polymers or crosslinking agents.

Methodological Considerations

Structural elucidation of these compounds likely employs crystallographic techniques, with software suites like SHELX () playing a critical role in refining small-molecule and macromolecular structures . The robustness of SHELX in handling high-resolution data ensures accurate determination of functional group orientations, which is vital for structure-activity relationship (SAR) studies.

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